1-Phenylpiperazine

Medicinal Chemistry Organic Synthesis API Manufacturing

1-Phenylpiperazine (CAS 92-54-6) is the prototypical N-arylpiperazine, comprising a piperazine ring directly N-substituted with a phenyl group. This simple yet fundamental structure forms the core pharmacophore for a vast array of clinically significant central nervous system (CNS) agents, including atypical antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), and anxiolytics (e.g., buspirone).

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 92-54-6
Cat. No. B188723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperazine
CAS92-54-6
Synonyms1-phenylpiperazine
N-phenylpiperazine
phenylpiperazine
phenylpiperazine dihydrobromide
phenylpiperazine dihydrochloride
phenylpiperazine hydrochloride
phenylpiperazine monohydrochloride
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2
InChIInChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
InChIKeyYZTJYBJCZXZGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperazine (CAS 92-54-6): The Benchmark Arylpiperazine Scaffold for CNS Drug Discovery and Intermediate Sourcing


1-Phenylpiperazine (CAS 92-54-6) is the prototypical N-arylpiperazine, comprising a piperazine ring directly N-substituted with a phenyl group. This simple yet fundamental structure forms the core pharmacophore for a vast array of clinically significant central nervous system (CNS) agents, including atypical antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), and anxiolytics (e.g., buspirone) [1]. As an intermediate, it offers a unique combination of a secondary amine nucleophile for derivatization and a lipophilic phenyl moiety for target engagement, establishing it as an essential building block in medicinal chemistry and a key comparator for analog development . It is classified as a hazardous material (GHS Category 6.1), requiring proper handling procedures.

Why 1-Phenylpiperazine Cannot Be Simply Substituted: Differentiated Stability, Synthetic Utility, and Pharmacological Baseline


Despite its simple appearance, 1-phenylpiperazine occupies a distinct position that prevents trivial substitution with other piperazine analogs. Its unsubstituted phenyl ring provides a unique baseline for structure-activity relationship (SAR) studies, where even minor substitutions drastically alter receptor affinity profiles, metabolic stability, and physicochemical properties [1]. For procurement, sourcing generic 'piperazine' or other N-substituted analogs (e.g., benzylpiperazine) introduces substantial risks in downstream applications, as demonstrated by differences in synthetic yield, biological target engagement, and, critically, stability in biological matrices, which directly impacts analytical and pharmacological studies [2].

Quantitative Evidence Guide for 1-Phenylpiperazine (CAS 92-54-6): Comparator Data for Scientific Decision-Making


Synthetic Versatility: A High-Yielding Direct Nucleophile for Lead Optimization

In a standardized synthetic protocol, 1-phenylpiperazine acts as an effective nucleophile, providing significantly higher yields compared to alternative secondary amines. In a reaction with 6-methoxy-2-naphthyl-derived arylglyoxal, 1-phenylpiperazine afforded the desired product in a yield of 49% (Entry 3m). Under identical reaction conditions, the analogous reaction using 4-benzylpiperidine as the nucleophile yielded 85% (Entry 3n) [1]. This demonstrates that while 1-phenylpiperazine is a competent nucleophile, its reactivity and yield profile in specific transformations can differ markedly from structurally related amines, impacting synthetic route planning.

Medicinal Chemistry Organic Synthesis API Manufacturing

Baseline Serotonergic Pharmacology: Moderate 5-HT1A Affinity as an Unsubstituted Reference Point

1-Phenylpiperazine exhibits a baseline affinity for the serotonin 5-HT1A receptor, with a dissociation constant (Ki) of 380 nM in rat brain homogenates [1]. This moderate affinity serves as a critical reference point in SAR studies. For instance, the addition of an N-alkyl chain can dramatically enhance affinity; the N-n-hexyl-substituted phenylpiperazine analog (23) exhibits a Ki of 0.50 nM, representing a 760-fold increase in potency [2]. This comparison underscores the value of the unsubstituted core as a starting point for optimizing target engagement.

Receptor Pharmacology Neuroscience Drug Discovery

Inferior Biological Matrix Stability: A Critical Handling Consideration Compared to Benzyl Analogs

The stability of synthetic piperazines in biological matrices is a key differentiator. A study on human whole blood demonstrated that the benzyl piperazine class is significantly more stable than the phenyl piperazine class under all storage conditions. Specifically, after 12 months of storage, 1-(4-methylbenzyl)-piperazine (MBZP) retained >70% (769–1,047 ng/mL) of its initial concentration [1]. In contrast, phenyl piperazines like 1-(4-methoxyphenyl)-piperazine (MeOPP) were undetectable after just 6 months at room and refrigerated temperatures, being the least stable analog tested [1]. This class-level inference is critical for handling 1-phenylpiperazine.

Forensic Toxicology Bioanalysis Sample Stability

Differentiated Metabolic Liability: A Unique Pathway Involving CYP3A4-Dependent N-Dealkylation

The 1-phenylpiperazine moiety is a common metabolite of many CNS drugs, formed via CYP3A4-dependent N-dealkylation. This contrasts with the metabolism of other piperazine classes; for example, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4 [1]. The specific involvement of CYP3A4 in the formation of 1-arylpiperazines like 1-phenylpiperazine makes it a crucial probe for studying this metabolic pathway and for predicting potential drug-drug interactions, a role not fulfilled by benzylpiperazine analogs [2].

Drug Metabolism Pharmacokinetics ADME

Baseline Permeation Enhancement Activity: A Reference for Oral Drug Delivery Innovation

1-Phenylpiperazine (PPZ) has emerged as a baseline intestinal permeation enhancer. In Caco-2 cell monolayer assays, a well-established model of the intestinal epithelium, PPZ significantly increases the permeability of macromolecular tracers like fluorescein isothiocyanate-dextran 4 kDa (FD4) and 10 kDa (FD10) [1]. However, its activity profile is distinct from other enhancers like sodium deoxycholate (SDC). In vivo, PPZ was effective only for FD4 and FD10, while SDC improved the absorption of a broader range of dextran sizes [1]. This defines PPZ as a more selective enhancer with a specific macromolecular size cutoff.

Drug Delivery Pharmaceutics Permeation Enhancement

Weaker Antimicrobial Scaffold: Phenyl Substitution Confers Lower Activity Than Benzyl Analogs

In a comparative study of N-substituted piperazine derivatives, the phenyl-substituted scaffold demonstrates significantly weaker antibacterial activity than its benzyl-substituted counterpart. The study concluded that benzyl substitution increases antibacterial activity as compared to methyl and phenyl substituents under identical conditions [1]. For example, benzyl piperazine derivatives like 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone showed remarkable antibacterial activity comparable to the standard antibiotic ampicillin [1].

Antimicrobial Research Medicinal Chemistry SAR

Optimized Application Scenarios for 1-Phenylpiperazine Based on Quantitative Differentiation


Medicinal Chemistry: Essential Scaffold for CNS Drug Discovery and SAR Baselines

1-Phenylpiperazine serves as the fundamental, unsubstituted core for constructing libraries of CNS-targeting compounds. Its moderate 5-HT1A affinity (Ki = 380 nM) [1] provides a quantifiable baseline against which to measure the potency enhancements achieved by adding substituents, as seen with analogs that can be 760-fold more potent . This makes it an essential control and starting material for SAR studies. Furthermore, its distinct reactivity as a nucleophile, with documented yields like 49% in α-ketoamide synthesis , must be accounted for in synthetic planning.

Forensic and Bioanalytical Toxicology: A Reference Standard Requiring Strict Handling Protocols

1-Phenylpiperazine is a critical analytical reference standard for detecting and quantifying synthetic piperazine abuse and for identifying metabolites of numerous prescription CNS drugs [1]. However, procurement and use must be accompanied by strict sample handling protocols. Evidence shows that phenyl piperazines are significantly less stable than benzyl piperazines in biological matrices like whole blood, with substantial degradation occurring over time . Therefore, this compound is most valuable in applications where samples are analyzed promptly or stored immediately at -20°C, and it should not be substituted with more stable benzyl analogs for method validation.

Drug Metabolism and Pharmacokinetics (DMPK): A CYP3A4-Specific Metabolite Probe

This compound is the direct product of a major metabolic pathway (CYP3A4-dependent N-dealkylation) for many arylpiperazine-containing pharmaceuticals, including buspirone, aripiprazole, and ziprasidone [1]. This unique metabolic origin differentiates it from other piperazines like benzylpiperazine (BZP), which involves a broader set of CYP enzymes . Consequently, 1-phenylpiperazine is the only appropriate analytical standard for definitively identifying and quantifying this specific metabolite in DMPK studies and for serving as a selective substrate to probe CYP3A4 activity in vitro.

Advanced Drug Delivery Research: A Selective Permeation Enhancer for Macromolecules

1-Phenylpiperazine is a validated lead compound for designing novel oral drug delivery systems, particularly for biologics. It has been shown to enhance the transepithelial transport of 4 and 10 kDa macromolecular tracers in both Caco-2 cell models and in vivo mouse studies [1]. Its application scenario is defined by its selective enhancement profile; it is most effective for mid-size macromolecules, unlike other enhancers that work on a broader range [1]. This selectivity makes it a valuable tool for formulating a specific subset of peptide and protein therapeutics where the target payload size aligns with its enhancement capabilities.

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